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Sodium oxide

thermal stability high-temperature processing decomposition

Sourcing pure Na₂O is challenging due to its extreme moisture sensitivity and tendency to absorb CO₂, leading to batch inconsistencies in high-temperature processes. This product directly addresses that pain point: • Thermal stability: Sublimes at 1275°C, remaining intact through glass-melting and ceramic-sintering cycles where Na₂O₂ decomposes below 550°C. • Low volatility: Vapor pressure at 927°C is >10× lower than K₂O, minimizing alkali loss and ensuring reproducible melt chemistry in continuous furnaces. • Proven performance: Indispensable for Na-β/β″-alumina solid electrolytes (resistivity ~5 Ω·cm at 350°C) and KNN lead-free piezoelectrics where Na/K stoichiometry control is critical.

Molecular Formula Na2O
Molecular Weight 61.979 g/mol
CAS No. 1313-59-3
Cat. No. B074600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium oxide
CAS1313-59-3
SynonymsNa2O
sodium oxide
Molecular FormulaNa2O
Molecular Weight61.979 g/mol
Structural Identifiers
SMILES[O-2].[Na+].[Na+]
InChIInChI=1S/2Na.O/q2*+1;-2
InChIKeyKKCBUQHMOMHUOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: reaction

Sodium Oxide (Na2O, CAS 1313-59-3): Technical Baseline and Procurement Context for Industrial Glass and Ceramic Applications


Sodium oxide (Na2O, CAS 1313-59-3) is a strongly basic, white, odorless solid belonging to the alkali metal oxide class, characterized by an antifluorite crystal structure . It functions primarily as a powerful network modifier and flux in silicate-based glasses and ceramics, where it significantly reduces melt viscosity and working temperature [1]. Industrially, Na2O is not typically used in its raw form due to its high reactivity with atmospheric moisture and carbon dioxide; instead, it is introduced into glass and ceramic batches via precursor materials such as soda ash (Na2CO3) or feldspar minerals [2].

Why Na2O Cannot Be Interchanged with Other Alkali Oxides or Sodium Salts: Key Differentiators for Procurement


Despite superficial functional similarities among alkali metal oxides as glass network modifiers, direct substitution of Na2O with alternatives like K2O, Li2O, or sodium peroxide (Na2O2) is invalid due to quantifiable differences in key performance metrics. These include thermal stability (decomposition temperatures), vapor pressure during high-temperature processing, ionic conductivity when integrated into solid electrolytes, and melt rheology [1]. For example, K2O yields higher melt viscosity and vapor pressure at elevated temperatures compared to Na2O [2], while Na2O2 decomposes at much lower temperatures (657°C) versus Na2O's sublimation at 1,275°C [3]. Such variations directly impact process control, material durability, and end-product specifications, necessitating compound-specific selection rather than class-level assumptions.

Quantitative Comparative Evidence for Sodium Oxide (Na2O) vs. Closest Analogs


Thermal Decomposition Temperature: Na2O vs. Na2O2 vs. K2O

Na2O exhibits significantly higher thermal stability than its peroxide analog Na2O2 and potassium oxide K2O. While Na2O2 decomposes vigorously at 545°C with a boiling point of 657°C, and K2O decomposes at 350°C, Na2O remains stable, melting at 1,132°C and sublimating at 1,275°C without decomposition [1][2]. This thermal robustness is critical for high-temperature processes such as glass melting at 1,550–1,600°C where Na2O2 or K2O would volatilize or decompose prematurely.

thermal stability high-temperature processing decomposition

Vapor Pressure at High Temperature: Na2O vs. K2O

At 927°C, a temperature relevant for sintering of advanced ceramics (e.g., lead-free piezoelectrics), the vapor pressure of potassium over K2O is approximately 10 Pa, which is more than one order of magnitude higher than the vapor pressure of sodium over Na2O [1]. This quantitative difference indicates that K2O is substantially more volatile than Na2O under identical high-temperature conditions, leading to greater alkali loss during processing.

volatility sintering alkali loss

Melt Viscosity and Fluxing Behavior: Na2O vs. K2O

K2O generally promotes higher melt viscosity than Na2O in glass and glaze formulations [1]. This is attributed to the larger ionic radius of K+ (138 pm) versus Na+ (102 pm), which results in weaker disruption of the silicate network per mole of oxide [2]. Consequently, Na2O is a more efficient flux on a molar basis for achieving desired melt fluidity at a given temperature, allowing formulators to reduce energy input or total alkali content.

glass rheology flux efficiency melt viscosity

Ionic Conductivity in Beta-Alumina Solid Electrolytes: Na2O-Containing Phase vs. Alternatives

Sodium beta-alumina (NaAl11O17), a solid electrolyte derived from Na2O and Al2O3, exhibits a resistivity of 30 Ω·cm at 350°C [1]. The related β″-alumina phase (NaAl5O8) achieves even higher conductivity with a resistivity of only 5 Ω·cm at the same temperature [1]. At room temperature (25°C), NaAl11O17 demonstrates a resistivity of 72 Ω·cm [2]. These values represent high ionic conductivity suitable for solid-state battery applications, a property not shared by analogous K2O or Li2O aluminates which differ in crystal structure and ion transport mechanisms.

solid-state electrolyte sodium-ion battery ionic conductivity

Thermodynamic Stability in Na-O2 Battery Discharge Products: Na2O vs. Na2O2 vs. NaO2

First-principles calculations reveal that at standard conditions (300 K, 1 atm O2 partial pressure), Na2O2 is the thermodynamically stable bulk phase among sodium oxides, while Na2O is metastable [1]. Bulk NaO2 requires extreme conditions to form (PO2 > 8.5 atm or T < 230 K) [1]. However, at the nanoscale, NaO2 can be stabilized over Na2O2 due to its lower surface energy (12 meV/Ų vs. 30–45 meV/Ų for Na2O2) [1]. This nuanced stability landscape dictates which discharge product forms in Na-O2 batteries and thus influences cell voltage, reversibility, and coulombic efficiency. Na2O itself, while not the primary discharge product, is a key reference phase for understanding the overall chemical system.

Na-O2 battery discharge product thermodynamic stability

Procurement Purity Specifications: Na2O Technical Grade vs. Na2O2

Commercially available sodium oxide (Na2O) is typically supplied at an 80% purity specification (with Na2O2 as the primary impurity) , while higher purity grades (≥95%) are available for specialized applications . In contrast, sodium peroxide (Na2O2) is routinely available at 95% purity . This purity differential reflects the inherent instability of Na2O relative to Na2O2 under ambient conditions; Na2O tends to oxidize further to Na2O2. Procurement decisions must account for this compositional reality: the 80% Na2O material contains up to ~20% Na2O2, which impacts its effective oxygen content and reactivity profile.

procurement purity specification technical grade

Validated Application Scenarios for Sodium Oxide (Na2O) Based on Quantitative Comparative Evidence


High-Temperature Glass and Ceramic Fluxing Where Thermal Stability and Low Volatility Are Critical

In the production of soda-lime-silica glass, borosilicate glass, and ceramic glazes requiring processing temperatures above 1,100°C, Na2O is the preferred alkali oxide flux. Its thermal stability (sublimation at 1,275°C) prevents premature decomposition that plagues Na2O2 (decomposes at 545°C), while its vapor pressure at 927°C is more than an order of magnitude lower than that of K2O, minimizing volatile alkali loss and ensuring consistent melt chemistry and batch-to-batch reproducibility [8][9]. This is particularly important for continuous glass melting furnaces where stable tank chemistry is essential for product quality and furnace life [3].

Solid-State Sodium-Ion Battery Electrolyte Development

Na2O is an essential component in the synthesis of sodium beta- and beta″-alumina solid electrolytes (e.g., NaAl11O17, NaAl5O8). These materials exhibit high ionic conductivity at elevated temperatures, with resistivities as low as 5 Ω·cm at 350°C [8]. This performance is specific to the Na2O-Al2O3 system; analogous potassium or lithium aluminates do not offer the same combination of ionic conductivity and electrochemical stability. Consequently, Na2O is irreplaceable in the fabrication of solid electrolytes for high-temperature sodium-sulfur batteries and sodium-ion solid-state batteries [9].

Sintering of Lead-Free Piezoelectric Ceramics (e.g., KNN) with Controlled Stoichiometry

In the fabrication of sodium potassium niobate (KNN) lead-free piezoelectric ceramics, precise control of alkali oxide stoichiometry is paramount. The lower vapor pressure of sodium over Na2O compared to potassium over K2O at sintering temperatures (~927°C) means that sodium loss during sintering is significantly less severe [8]. This differential volatility necessitates careful engineering of the Na/K ratio in precursor powders; Na2O's relative stability helps maintain the desired composition and microstructure, which directly influences the piezoelectric coefficient (d33) and electromechanical coupling factor of the final ceramic [9].

Fundamental Research on Na-O2 Battery Discharge Mechanisms

In the study of Na-O2 battery electrochemistry, sodium oxide (Na2O) serves as a critical reference material for understanding the complex phase equilibria among discharge products (Na2O, Na2O2, NaO2). First-principles calculations show that while Na2O2 is the bulk-stable phase under standard conditions, Na2O may form as a transient or side product [8]. Its presence or absence in ex situ XRD or Raman analysis of discharged cathodes provides crucial diagnostic information about the local chemical environment (e.g., oxygen partial pressure, local temperature) during cell operation. Researchers cannot substitute other sodium compounds for Na2O in these mechanistic studies without altering the thermodynamic and kinetic landscape being investigated [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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